molecular formula C18H16N2O3 B14874985 2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide

2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide

Cat. No.: B14874985
M. Wt: 308.3 g/mol
InChI Key: VSFZDTCRHFMNQG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide is an organic compound that features a methoxyphenoxy group and a quinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Formation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.

    Preparation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.

    Coupling with quinoline: The final step involves the coupling of 2-(2-methoxyphenoxy)acetic acid with quinoline-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(quinolin-5-yl)acetamide.

    Reduction: Formation of this compound with an amine group on the quinoline ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenoxy and quinolinyl groups can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenoxy)-N-(quinolin-5-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenoxy)-N-(quinolin-5-yl)ethanamide: Similar structure but with an ethanamide backbone instead of an acetamide backbone.

    2-(2-methoxyphenoxy)-N-(quinolin-5-yl)propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.

Uniqueness

2-(2-methoxyphenoxy)-N-(quinolin-5-yl)acetamide is unique due to the presence of both the methoxyphenoxy and quinolinyl groups, which can confer specific chemical and biological properties. The combination of these groups can enhance its binding affinity to molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-2-3-10-17(16)23-12-18(21)20-15-8-4-7-14-13(15)6-5-11-19-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

VSFZDTCRHFMNQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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